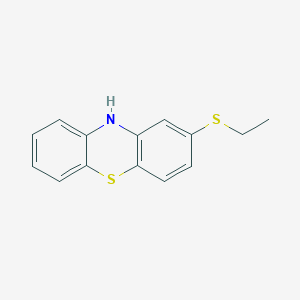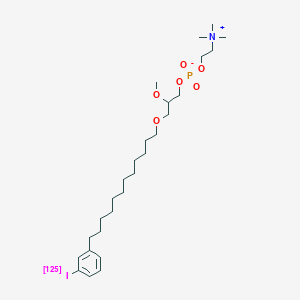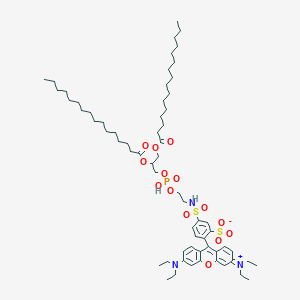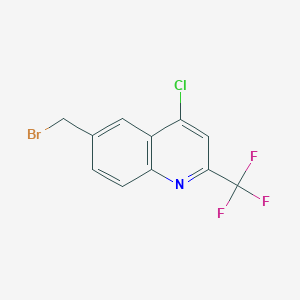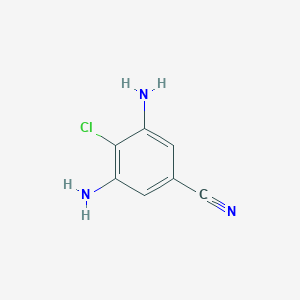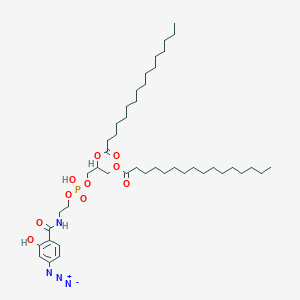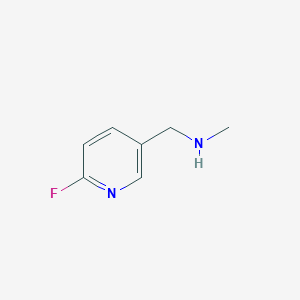
1-(6-Fluoropyridin-3-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Fluoropyridin-3-yl)-N-methylmethanamine, also known as 6-FMPA, is a chemical compound that belongs to the class of substituted amphetamines. It is a potent psychostimulant and has been used in scientific research for its effects on the central nervous system.
作用機序
The mechanism of action of 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine is similar to other psychostimulants such as amphetamine and methamphetamine. It acts by increasing the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, attention, and motivation. This compound also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other psychostimulants. It can increase heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and improved cognitive function. However, prolonged use of this compound can lead to tolerance, dependence, and addiction.
実験室実験の利点と制限
The advantages of using 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine in lab experiments include its potent psychostimulant effects, which make it useful for studying the central nervous system. It is also relatively easy to synthesize and can be obtained in high purity. However, the limitations of using this compound include its potential for abuse and addiction, which can make it difficult to use in clinical studies.
将来の方向性
For research on 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine include studying its effects on specific neurotransmitter systems and receptors. It may also be useful for studying the mechanisms of drug addiction and developing new treatments for addiction. Additionally, research on the long-term effects of this compound use and its potential for neurotoxicity is needed to fully understand its safety and efficacy.
科学的研究の応用
1-(6-Fluoropyridin-3-yl)-N-methylmethanamine has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent psychostimulant and can increase the release of neurotransmitters such as dopamine and norepinephrine. Studies have also shown that this compound can enhance cognitive function and improve memory retention. It has been used in studies on drug addiction, depression, and attention deficit hyperactivity disorder (ADHD).
特性
CAS番号 |
120740-03-6 |
|---|---|
分子式 |
C7H9FN2 |
分子量 |
140.16 g/mol |
IUPAC名 |
1-(6-fluoropyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9FN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3 |
InChIキー |
FGIMOABAGJTCSV-UHFFFAOYSA-N |
SMILES |
CNCC1=CN=C(C=C1)F |
正規SMILES |
CNCC1=CN=C(C=C1)F |
同義語 |
3-Pyridinemethanamine,6-fluoro-N-methyl-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)

![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)


